Product packaging for 2-Quinolinemethanesulfonamide(Cat. No.:CAS No. 1094770-15-6)

2-Quinolinemethanesulfonamide

Cat. No.: B15310067
CAS No.: 1094770-15-6
M. Wt: 222.27 g/mol
InChI Key: SHMHCYRSOJJCOU-UHFFFAOYSA-N
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Description

2-Quinolinemethanesulfonamide is a chemical hybrid incorporating two pharmacologically significant moieties: quinoline and sulfonamide. This structure makes it a compound of high interest in modern antimicrobial research, particularly for developing new agents against drug-resistant bacteria . Quinoline derivatives are a cornerstone of antibacterial chemotherapy, known for their mechanism of action that involves inhibiting bacterial enzymes like DNA gyrase and topoisomerase IV, thereby disrupting microbial DNA replication . The sulfonamide group, a classic pharmacophore in medicinal chemistry, is known to inhibit bacterial dihydropteroate synthase (DHPS) . Furthermore, the sulfonamide moiety is recognized as a key structural feature in the design of selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory research . Hybrid molecules like this compound are at the forefront of drug discovery, as they can merge multiple mechanisms of action into a single entity, potentially leading to enhanced efficacy and simplified profiles compared to combination therapies . Research on quinoline-sulfonamide hybrids has demonstrated promising broad-spectrum antibacterial activity against various Gram-positive and Gram-negative strains, with some analogues showing minimal cytotoxicity, indicating a potential for a favorable safety profile . Additionally, such hybrids have been successfully complexed with metal ions (e.g., Zn²⁺, Cu²⁺), yielding complexes with excellent antimicrobial and antifungal properties, which opens additional avenues in bioinorganic chemistry research . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2S B15310067 2-Quinolinemethanesulfonamide CAS No. 1094770-15-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1094770-15-6

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

quinolin-2-ylmethanesulfonamide

InChI

InChI=1S/C10H10N2O2S/c11-15(13,14)7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H,7H2,(H2,11,13,14)

InChI Key

SHMHCYRSOJJCOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CS(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies for 2 Quinolinemethanesulfonamide and Its Structural Analogs

Retrosynthetic Analysis and Strategic Disconnections of the 2-Quinolinemethanesulfonamide Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. amazonaws.com For the this compound core, two primary disconnections are considered: one at the C-S bond of the methanesulfonamide (B31651) group and another within the quinoline (B57606) ring system itself.

The most logical initial disconnection is at the sulfonamide linkage (C-SO2), leading to a 2-(halomethyl)quinoline or a related electrophile and a sulfonamide source. A further disconnection of the 2-(halomethyl)quinoline at the C-C bond between the quinoline ring and the methyl group simplifies the structure to a 2-methylquinoline (B7769805).

Alternatively, a strategic disconnection within the quinoline ring can be envisioned. Classic quinoline syntheses, such as the Skraup or Doebner-von Miller reactions, often involve the reaction of anilines with α,β-unsaturated carbonyl compounds or their precursors. vedantu.comnih.govorganic-chemistry.org This suggests a disconnection that breaks the quinoline into an aniline (B41778) derivative and a three-carbon component. For a 2-substituted quinoline, this would typically involve a disconnection between the N1-C2 and C3-C4 bonds, leading back to an appropriately substituted aniline and a carbonyl compound.

A third key disconnection strategy involves breaking the N-S bond of the sulfonamide, which would lead to a sulfonyl chloride and an amine. However, for a methanesulfonamide attached to a carbon framework, this is less direct than the C-S bond disconnection.

Established Synthetic Routes to the this compound Scaffold

The construction of the this compound scaffold relies on a combination of methods for building the quinoline ring and for introducing the sulfonamide functionality.

Quinoline Ring System Construction Approaches

The synthesis of the quinoline ring is a well-established field with numerous named reactions. researchgate.net These methods provide access to a wide variety of substituted quinolines that can serve as precursors to this compound.

Skraup Synthesis: This is one of the oldest and most traditional methods for quinoline synthesis. It involves the reaction of aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. vedantu.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to form the quinoline ring. vedantu.com

Doebner-von Miller Reaction: This method is a variation of the Skraup synthesis and involves the reaction of an aniline with α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst. nih.gov This approach allows for greater diversity in the substitution pattern of the resulting quinoline.

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or an ester) in the presence of an acid or base catalyst. nih.gov A key advantage is that it can provide regioselectively substituted quinolines. nih.gov

Combes Quinoline Synthesis: This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone.

Pfitzinger Reaction: This method utilizes isatin (B1672199) and a carbonyl compound with an α-methylene group to produce quinoline-4-carboxylic acids.

The following table summarizes some of the key traditional methods for quinoline synthesis:

Reaction Name Reactants Key Features
Skraup SynthesisAniline, Glycerol, Sulfuric Acid, Oxidizing AgentForms the quinoline core from simple starting materials. vedantu.com
Doebner-von MillerAniline, α,β-Unsaturated Aldehyde/KetoneAllows for more varied substitution patterns. nih.gov
Friedländer Synthesis2-Aminoaryl Aldehyde/Ketone, α-Methylene CarbonylOffers good regioselectivity. nih.gov
Combes SynthesisAniline, β-DiketoneAcid-catalyzed condensation.
Pfitzinger ReactionIsatin, α-Methylene CarbonylProduces quinoline-4-carboxylic acids.

Modern advancements have also introduced transition-metal-catalyzed methods for quinoline synthesis, offering milder reaction conditions and broader functional group tolerance. organic-chemistry.org

Methods for Introducing the Sulfonamide Moiety

Once the quinoline scaffold is in place, the methanesulfonamide group needs to be introduced at the 2-position. This is typically achieved through a two-step process involving the formation of a sulfonyl chloride followed by reaction with an amine.

The classical approach to forming a primary sulfonamide involves reacting a sulfonyl chloride with ammonia (B1221849) or a protected ammonia equivalent. acs.org The required sulfonyl chloride can be prepared from various sulfur-containing starting materials. For instance, a thiol can be oxidized to a sulfonyl chloride using reagents like N-chlorosuccinimide (NCS) and an aqueous chloride source. organic-chemistry.org

Alternatively, sulfonic acids or their salts can be converted directly to sulfonamides. organic-chemistry.org One method involves the use of cyanuric chloride and triethylamine (B128534) to activate the sulfonic acid for reaction with an amine. organic-chemistry.org

A more direct approach to primary sulfonamides involves the use of specialized reagents. For example, organometallic reagents (Grignard or organolithium) can react with N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) to directly yield primary sulfonamides. acs.org

The following table outlines common methods for sulfonamide synthesis:

Starting Material Reagents Product Key Features
Sulfonyl ChlorideAmmonia or AmineSulfonamideClassical and widely used method. acs.org
ThiolNCS, H₂O, Chloride SourceSulfonyl ChlorideIn situ generation of sulfonyl chloride. organic-chemistry.org
Sulfonic Acid/SaltCyanuric Chloride, Triethylamine, AmineSulfonamideDirect conversion of sulfonic acids. organic-chemistry.org
Organometallic Reagentt-BuONSOPrimary SulfonamideDirect, one-step synthesis of primary sulfonamides. acs.org

In the context of this compound, a common route would involve the conversion of 2-methylquinoline to 2-(chloromethyl)quinoline, followed by displacement with a sulfite (B76179) salt to give the corresponding sulfonate. Activation to the sulfonyl chloride and subsequent reaction with ammonia would then yield the target compound.

Multi-Component Reactions in Quinoline Sulfonamide Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, minimizing waste and simplifying purification. researchgate.netrsc.org Several MCRs have been developed for the synthesis of quinoline derivatives, which can then be further functionalized to include the sulfonamide moiety. rsc.orgresearchgate.net

For example, a three-component reaction of an aniline, an aldehyde, and an activated alkyne can lead to the formation of a substituted quinoline. rsc.org Similarly, the reaction of an aniline, an aldehyde, and a terminal alkyne (A³-coupling) has gained significant attention for the synthesis of 2,4-disubstituted quinolines due to its operational simplicity and high atom economy. researchgate.net

While direct MCRs for the synthesis of this compound are not widely reported, the quinoline scaffolds generated from these reactions can be valuable intermediates. For instance, a quinoline with a suitable functional group at the 2-position, such as a methyl or halomethyl group, could be readily converted to the desired sulfonamide.

Novel Synthetic Methodologies and Process Optimization for this compound Derivatives

Recent research has focused on developing more efficient, sustainable, and scalable synthetic routes to quinoline derivatives. These efforts include the use of novel catalysts, alternative energy sources, and process optimization techniques.

Catalysis: The use of transition metal catalysts, such as those based on copper, palladium, and nickel, has enabled the development of milder and more efficient methods for quinoline synthesis. nih.gov For instance, copper-catalyzed aerobic oxidative cyclization of N-(2-alkenylaryl)enamines provides a route to quinolines with good functional group tolerance. nih.gov

Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic methods. This includes the use of water as a solvent, solvent-free reaction conditions, and the application of microwave irradiation or ultrasound to accelerate reactions. rsc.orgresearchgate.net

Process Optimization: Autonomous process optimization, utilizing robotics and machine learning algorithms, is an emerging field that can accelerate the discovery of optimal reaction conditions. chemrxiv.org This approach involves the systematic variation of parameters such as catalyst, solvent, temperature, and reactant ratios to maximize yield and selectivity. chemrxiv.org

Advanced Spectroscopic and Spectrometric Characterization of 2 Quinolinemethanesulfonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2-Quinolinemethanesulfonamide. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, the chemical environment of atoms, and their spatial relationships.

Proton NMR (¹H NMR) for Chemical Environment and Spin-Spin Coupling Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy identifies the chemical environment of hydrogen atoms within a molecule. The spectrum of this compound is expected to show distinct signals for the protons on the quinoline (B57606) ring, the methylene (B1212753) bridge (-CH₂-), and the sulfonamide group (-NH₂).

The aromatic region would display a complex set of signals corresponding to the seven protons of the quinoline ring system, typically appearing between δ 7.5 and 8.5 ppm. orgchemboulder.commsu.edu The exact chemical shifts and multiplicities are dictated by their position on the ring and their coupling to adjacent protons (spin-spin coupling). For instance, the proton at position 3 is expected to be a doublet due to coupling with the proton at position 4.

The methylene protons, situated between the electron-withdrawing quinoline ring and the sulfonyl group, would likely appear as a singlet in the range of δ 4.5-5.0 ppm. The protons of the sulfonamide group (-SO₂NH₂) are expected to produce a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Quinoline H-3~8.2Doublet (d)
Quinoline H-4~7.8Doublet (d)
Quinoline H-5~7.9Doublet (d)
Quinoline H-6~7.6Triplet (t)
Quinoline H-7~7.7Triplet (t)
Quinoline H-8~8.1Doublet (d)
Methylene (-CH₂-)~4.8Singlet (s)
Sulfonamide (-NH₂)~7.2Broad Singlet (br s)

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. hw.ac.uk In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a single peak. libretexts.org

The spectrum would feature ten distinct signals. The nine carbons of the quinoline ring are expected to resonate in the aromatic region, from approximately δ 120 to 150 ppm. researchgate.nettsijournals.com Carbons directly attached to the nitrogen atom (C2 and C8a) would be shifted downfield. The methylene carbon (-CH₂-) signal would likely appear in the δ 50-60 ppm range. libretexts.org The chemical shifts of carbons in the quinoline ring are influenced by the substitution pattern and the electronic effects of the nitrogen heteroatom. tsijournals.comlibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values. Assignments would require 2D NMR for confirmation.)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~155
C3~122
C4~137
C4a~128
C5~129
C6~127
C7~130
C8~128
C8a~148
Methylene (-CH₂-)~55

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are crucial for making unambiguous assignments of the ¹H and ¹³C NMR spectra by revealing correlations between nuclei. researchgate.netharvard.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, the COSY spectrum would show cross-peaks connecting H-3 with H-4, and correlations among the protons on the benzo-fused portion of the quinoline ring (H-5, H-6, H-7, H-8), confirming their connectivity. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates protons with their directly attached carbons. columbia.edu This allows for the direct assignment of each protonated carbon in the ¹³C spectrum based on the already assigned proton spectrum. For example, the methylene proton signal at ~4.8 ppm would show a cross-peak to the carbon signal at ~55 ppm.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). columbia.edu It is particularly useful for identifying quaternary (non-protonated) carbons. In this compound, HMBC would show correlations from the methylene protons to C2 and C3 of the quinoline ring, and from the quinoline protons to various carbons within the ring system, helping to piece together the complete molecular structure. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This provides information about the molecule's three-dimensional conformation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms. The theoretical exact mass of the protonated molecular ion [M+H]⁺ of this compound (C₁₀H₁₀N₂O₂S) can be calculated and compared to the experimental value for confirmation of its elemental composition.

Table 3: HRMS Data for this compound

Ion FormulaCalculated Exact Mass (m/z)
[C₁₀H₁₁N₂O₂S]⁺223.0536

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of a molecule. nationalmaglab.orgyoutube.com A specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. nationalmaglab.org This fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. researchgate.net

For this compound, the protonated molecule ([M+H]⁺, m/z 223.05) would be selected as the precursor ion. Collision-induced dissociation (CID) would likely lead to characteristic fragmentation pathways. Plausible fragmentation includes the loss of sulfur dioxide (SO₂, 64 Da) or the cleavage of the C-S bond. Fragmentation of fused nitrogen-containing ring systems often involves characteristic cross-ring cleavages. nih.gov

Table 4: Predicted MS/MS Fragmentation of this compound (Note: These are plausible fragmentation pathways. Actual fragments and their relative intensities would be determined experimentally.)

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossFragment Structure
223.05159.0664.0 (SO₂)[C₁₀H₉N₂]⁺
223.05143.0680.0 (SO₂NH₂)[C₁₀H₇]⁺
223.05129.0694.0 (CH₂SO₂NH₂)[C₉H₇N]⁺ (Quinoline radical cation)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum is characterized by absorption bands corresponding to its primary components: the quinoline ring, the sulfonamide group, and the methylene linker.

The sulfonamide moiety (–SO₂NH–) gives rise to several distinct and strong absorption bands. Conclusive evidence for the formation of sulfonamide derivatives in related compounds comes from the appearance of characteristic peaks for the S=O and N-H bonds. nih.gov The asymmetric and symmetric stretching vibrations of the S=O group typically appear as two strong bands. Another key feature is the N-H stretching vibration of the sulfonamide's amino group, which is expected in the 3500–3200 cm⁻¹ region. youtube.com In studies of similar quinoline-sulfonamide hybrids, the –NH– stretching vibrations have been observed around 3400 cm⁻¹, with the S=O stretching vibrations of the sulfonamide group noted around 1335 cm⁻¹. nih.gov

The quinoline ring, an aromatic bicyclic heterocycle, exhibits characteristic C-H and C=C-C aromatic ring stretching vibrations. The C-N stretching absorption within the aromatic system is also a key indicator, typically found in the 1350 to 1250 cm⁻¹ range for aromatic amines. youtube.com The IR spectra of quinoline isolated in an argon matrix show prominent bands that can be attributed to these vibrations. researchgate.net The methylene bridge (–CH₂) connecting the quinoline ring to the sulfonamide group will show C-H stretching vibrations just below 3000 cm⁻¹.

The table below summarizes the expected characteristic IR absorption frequencies for this compound based on data from analogous structures. nih.govyoutube.com

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Sulfonamide (R-NH-SO₂)N-H Stretch~3400Medium-Strong
Sulfonamide (-SO₂-)Asymmetric S=O Stretch1350–1300Strong
Sulfonamide (-SO₂-)Symmetric S=O Stretch1180–1160Strong
Quinoline (Aromatic)C=C Ring Stretch1600–1450Medium-Weak
Quinoline (Aromatic)C-H Stretch3100–3000Variable
Methylene (-CH₂-)C-H Stretch2960–2850Medium
Aromatic C-NC-N Stretch1350–1250Medium-Strong

This table presents generalized data compiled from spectroscopic studies of related functional groups and compounds.

Changes in the intensity, shape, and position of these IR peaks upon molecular interaction or complexation can provide further structural information. researchgate.net

X-ray Crystallography for Solid-State Molecular Conformation and Packing

While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related quinoline sulfonamide and carboxamide derivatives allows for a well-founded prediction of its solid-state characteristics.

Intermolecular Interactions and Crystal Packing: The crystal packing of this compound is expected to be dominated by hydrogen bonds and π–π stacking interactions, which are common in such structures. nih.govnih.gov

Hydrogen Bonding: The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O). It is anticipated that strong intermolecular N–H···O hydrogen bonds would be a primary organizing force in the crystal lattice, linking adjacent molecules. nih.gov In the structure of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide, such N–H···O bonds are explicitly observed. nih.gov

π–π Stacking: The planar, electron-rich quinoline rings are prone to π–π stacking interactions. These interactions, where the aromatic rings of adjacent molecules stack on top of each other, are crucial for the cohesion of the crystal structure. nih.gov In related quinoline derivatives, inter-centroid distances for these stacking interactions are typically in the range of 3.6 to 3.9 Å. nih.govnih.gov These interactions often lead to the formation of supramolecular columns or ribbons extending through the crystal. nih.gov

The table below provides crystallographic data for a related quinoline derivative, illustrating the typical parameters determined by X-ray analysis.

CompoundFormulaCrystal SystemSpace GroupKey InteractionsRef.
N-benzylquinoline-2-carbothioamideC₁₇H₁₄N₂SOrthorhombicP2₁2₁2₁Dihedral angle between quinoline and thioamide group is 13.2°. researchgate.net
2-(2-hydroxyphenyl)quinoline-6-sulfonamideC₁₅H₁₂N₂O₃SMonoclinicP2₁/cN–H···O, O–H···N, C–H···O hydrogen bonds; π–π stacking. nih.gov
N-hydroxy-quinoline-2-carboxamide monohydrateC₁₀H₈N₂O₂·H₂OMonoclinicP2₁/nO–H···O hydrogen bonds; π–π stacking (inter-centroid distance = 3.887 Å). nih.gov

This table showcases data from analogous structures to infer potential structural features of this compound.

Chiroptical Spectroscopy for Chiral this compound Analogs

Chiroptical spectroscopy encompasses techniques like circular dichroism (CD) and optical rotatory dispersion (ORD), which measure the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are indispensable for determining the presence of chirality, assigning absolute configurations, and studying conformational changes in chiral molecules.

While this compound itself is achiral, chiral analogs can be readily envisioned and synthesized. Chirality could be introduced in several ways:

Stereocenter Introduction: Substitution at the methylene bridge (the carbon atom between the quinoline ring and the sulfur atom) with a fourth, different substituent would create a traditional stereocenter.

Atropisomerism: Introducing bulky substituents at positions ortho to the bond connecting the quinoline ring to the methanesulfonamide (B31651) group (or on the sulfonamide nitrogen) could hinder free rotation around that single bond. If the rotational barrier is high enough to allow for the isolation of stable conformers (rotamers), the molecule would exhibit N-C axial chirality, a phenomenon known as atropisomerism. nih.gov

The synthesis of chiral sulfonamides, including those with N-C axial chirality, is a subject of significant research interest. nih.govnih.gov Catalytic enantioselective synthesis methods have been developed to produce such compounds with high enantiomeric excess. nih.gov

Once a chiral analog of this compound is synthesized, chiroptical spectroscopy would be essential for its characterization.

Circular Dichroism (CD): A CD spectrum would show positive or negative peaks (Cotton effects) at the absorption wavelengths of the molecule's chromophores, primarily the quinoline ring. The sign and intensity of these Cotton effects are directly related to the molecule's three-dimensional structure and absolute configuration.

Vibrational Circular Dichroism (VCD): VCD, the infrared analog of CD, could provide even more detailed stereochemical information by probing the chirality associated with specific vibrational modes of the molecule, including those of the sulfonamide group.

The study of N-C axially chiral sulfonamides has shown that these molecules can be synthesized with high enantioselectivity, and their absolute stereochemistry can be determined, often through a combination of X-ray crystallography and theoretical calculations that predict the chiroptical response. nih.gov Chiroptical spectroscopy would therefore be a critical tool for confirming the success of any asymmetric synthesis of a this compound analog and for investigating its conformational dynamics in solution.

Computational and Theoretical Investigations of 2 Quinolinemethanesulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in probing the intrinsic electronic properties of a molecule. These methods provide insights into the distribution of electrons and the energetic landscape of molecular orbitals, which are fundamental to understanding a compound's stability and reactivity.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 2-Quinolinemethanesulfonamide, DFT calculations can predict its optimized geometry, vibrational frequencies, and various electronic properties in the ground state. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), a detailed picture of the molecule's structural parameters can be obtained. These calculations are foundational for further computational studies, including molecular docking and QSAR.

PropertyDescriptionPredicted Significance for this compound
Optimized Geometry The lowest energy arrangement of atoms in the molecule.Provides bond lengths, bond angles, and dihedral angles, crucial for understanding its three-dimensional shape.
Vibrational Frequencies The frequencies at which the molecule's bonds and angles vibrate.Can be used to predict the infrared (IR) and Raman spectra of the compound, aiding in its experimental characterization.
Dipole Moment A measure of the overall polarity of the molecule.Influences the solubility of the compound in various solvents and its interaction with polar biological environments.
Mulliken Atomic Charges The partial charge assigned to each atom in the molecule.Helps in identifying the electrophilic and nucleophilic sites within the molecule, which is key to predicting its chemical reactivity.

Analysis of Molecular Orbitals (HOMO-LUMO) and Electrostatic Potentials

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity.

The Molecular Electrostatic Potential (MEP) surface is another valuable tool for understanding reactivity. It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the quinoline (B57606) ring and the oxygen atoms of the sulfonamide group, indicating these as potential sites for electrophilic attack.

ParameterDescriptionPredicted Significance for this compound
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the propensity of the molecule to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the propensity of the molecule to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A larger gap implies higher kinetic stability and lower chemical reactivity.
MEP Surface A 3D plot of the electrostatic potential on the molecular surface.Visually identifies regions of positive and negative potential, predicting sites for intermolecular interactions.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Flexibility

While quantum chemical calculations provide detailed electronic information, molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape and flexibility of a molecule over time. nih.govmdpi.com

MM methods use a simpler, classical mechanics-based approach to calculate the potential energy of a system as a function of its atomic coordinates. This allows for the rapid exploration of different conformations to identify low-energy structures. For this compound, this would be particularly useful in determining the preferred orientation of the methanesulfonamide (B31651) group relative to the quinoline ring.

MD simulations build upon MM by solving Newton's equations of motion for the atoms in the system, providing a trajectory of the molecule's movement over a specific period. nih.govyoutube.com This allows for the study of dynamic processes such as conformational changes and interactions with solvent molecules. An MD simulation of this compound in a solvent like water could reveal how the molecule behaves in an aqueous environment and identify stable conformations and their relative populations.

Molecular Docking Studies for Predicting Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.govrsc.org This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound, molecular docking studies could be performed against various protein targets to predict its binding affinity and mode of interaction. The process involves generating a set of possible conformations of the ligand and fitting them into the binding site of the receptor. A scoring function is then used to estimate the binding affinity for each pose. The results can highlight key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov These models are used to predict the activity of new, untested compounds and to guide the design of more potent analogues.

To develop a QSAR model for derivatives of this compound, a dataset of compounds with known biological activities would be required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods such as multiple linear regression or machine learning algorithms are then used to build a mathematical equation that correlates the descriptors with the observed activity. Such a model could then be used to predict the activity of novel this compound derivatives and prioritize them for synthesis and testing.

In Silico Prediction of Mechanistic Pathways at the Molecular Level

Computational methods can also be employed to investigate the potential mechanistic pathways of reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This can provide valuable insights into the feasibility of a proposed reaction mechanism and identify the rate-determining step. For instance, if this compound were to be involved in a metabolic transformation, computational methods could help predict the likely sites of metabolism and the structure of the resulting metabolites.

Mechanistic Elucidation of Biological Activities of 2 Quinolinemethanesulfonamide Analogs

Molecular Target Identification and Engagement Studies

The biological effects of 2-quinolinemethanesulfonamide analogs are intrinsically linked to their ability to interact with specific molecular targets. Understanding these interactions at a molecular level is crucial for deciphering their mechanism of action.

Enzyme Inhibition Kinetics and Selectivity Profiles

Carbonic Anhydrase:

Certain sulfonamide derivatives are well-known inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. nih.gov Some quinazolinone analogs, which share structural similarities with quinoline (B57606) derivatives, have been shown to be competitive inhibitors of both bovine and human carbonic anhydrase-II (bCA-II and hCA-II). nih.gov For instance, kinetic studies revealed that the most active of these analogs inhibited both bCA-II and hCA-II in a concentration-dependent manner, with Ki values of 13.0 ± 0.013 and 14.25 ± 0.017 μM, respectively. nih.gov This competitive inhibition suggests that the compounds bind to the active site of the enzyme, likely through interactions with the zinc ion. nih.govnih.gov Molecular docking studies of some sulfonamide derivatives have further supported this, indicating a strong binding affinity to carbonic anhydrase II. nih.gov It's important to note that not all sulfonamides act in this classical manner; some have been identified as non-classical inhibitors that may bind outside the active site. mdpi.com

Histone Deacetylase:

Histone deacetylases (HDACs) are key enzymes in epigenetic regulation, and their inhibition is a validated strategy in cancer therapy. nih.gov Studies on 2-(phenylsulfonyl)quinoline N-hydroxyacrylamides, which are structurally related to this compound, have demonstrated their potential as potent HDAC inhibitors. nih.gov One particular analog, N-hydroxy-3-[3-(quinoline-2-sulfonyl)-phenyl]-acrylamide (a compound designated as 8f in the study), exhibited significant enzymatic and cellular activity. nih.gov This compound was found to be more potent than the FDA-approved HDAC inhibitors PXD-101 and SAHA, affecting the acetylation levels of histone H3 and α-tubulin. nih.gov The growth inhibitory (GI50) values for this compound against various cancer cell lines were in the sub-micromolar range, highlighting its potent anti-cancer activity. nih.gov

Dihydrofolate Reductase:

Dihydrofolate reductase (DHFR) is another important target in cancer chemotherapy, playing a vital role in the synthesis of nucleotides. While some sulfonamide-containing folate analogs have been investigated for their effects on the folate pathway, their primary mode of action is often through the inhibition of dihydropteroate (B1496061) synthase (DHPS), not DHFR. nih.gov However, some quinazoline (B50416) analogs, designed to mimic methotrexate, have been shown to be potent inhibitors of mammalian DHFR. nih.gov For example, compounds 28, 30, and 31 from a synthesized series displayed IC50 values of 0.5, 0.4, and 0.4 μM, respectively, against DHFR. nih.gov Interestingly, potent antitumor activity did not always correlate with strong DHFR inhibition, suggesting that some compounds may exert their effects through other mechanisms. nih.gov

Receptor Binding Assays and Ligand-Receptor Interaction Analysis

Protein-Ligand Interaction Fingerprinting

Protein-ligand interaction fingerprints (IFPs) are computational tools used to characterize and compare the interaction patterns between a ligand and a protein. nih.govnih.govchemrxiv.org These fingerprints encode the three-dimensional structural information of the binding site, capturing various types of interactions such as hydrogen bonds, ionic interactions, and hydrophobic contacts. nih.govunifiedpatents.com Different methods for generating IFPs exist, including structural protein-ligand interaction fingerprints (SPLIF) and protein-ligand extended connectivity fingerprints (PLECFP). nih.gov These computational approaches are valuable for post-docking analysis, helping to refine virtual screening results and understand the structural basis of ligand binding. chemrxiv.orgbiorxiv.org While specific IFP studies on this compound were not found, the application of these techniques to similar molecules can elucidate binding mechanisms and guide the design of more potent and selective analogs. nih.govbiorxiv.org

Cellular Pathway Modulation and Mechanistic Cellular Responses

The interaction of this compound analogs with their molecular targets triggers a cascade of events within the cell, leading to various cellular responses.

Inhibition of Cellular Proliferation and Induction of Apoptosis in Cell Lines (e.g., A549, HCT116)

Several studies have demonstrated the antiproliferative and pro-apoptotic effects of quinoline derivatives in cancer cell lines, including the lung cancer cell line A549 and the colon cancer cell line HCT116.

For instance, 2-(phenylsulfonyl)quinoline N-hydroxyacrylamides have shown potent growth inhibitory effects. nih.gov The GI50 values for compound 8f were 0.27 μM in A549 cells and 0.08 μM in HCT116 cells. nih.gov This compound also demonstrated significant in vivo tumor growth inhibition in HCT116 xenografts. nih.gov Other quinoline derivatives have also been shown to induce apoptosis in HCT116 cells. nih.gov One such derivative, CQAH, was observed to cause cell shrinkage, chromatin condensation, and an increase in the apoptotic rate. nih.govscispace.com Mechanistically, CQAH induced the cleavage of caspase-3 and PARP, key executioners of apoptosis, and altered the expression of pro- and anti-apoptotic proteins. nih.govscispace.com

The table below summarizes the growth inhibitory activities of a selected 2-(phenylsulfonyl)quinoline N-hydroxyacrylamide analog.

Cell LineCompoundGI50 (μM)
A549 (Lung Cancer)8f0.27
HCT116 (Colon Cancer)8f0.08
PC-3 (Prostate Cancer)8f0.15
HL-60 (Leukemia)8f0.29

Unsymmetrical bisacridines, which can be considered structurally related to quinolines, have also been studied for their effects on A549 and HCT116 cells. nih.gov These compounds were found to inhibit cell proliferation and induce apoptosis in both monolayer and 3D spheroid cultures. nih.govresearchgate.net

Mechanisms of Anti-Biofilm Activity in Bacterial Strains

Bacterial biofilms are a significant challenge in clinical settings, and compounds that can disrupt them are of great interest. The anti-biofilm activity of various agents can be attributed to several mechanisms. nih.gov A primary mechanism involves the inhibition of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation. nih.gov In Gram-negative bacteria, this communication is often mediated by acyl-homoserine lactones (AHLs). nih.gov

While specific studies on the anti-biofilm mechanisms of this compound were not identified, research on related quinoline-based compounds suggests that interference with QS is a likely mechanism. Analogs of AHLs, for example, have been shown to inhibit biofilm formation in bacteria like Pseudomonas aeruginosa. nih.gov Given the structural diversity of quinoline derivatives, it is plausible that some analogs could act as QS inhibitors, thereby preventing the formation of biofilms. Further research is needed to specifically elucidate the anti-biofilm mechanisms of this compound and its derivatives.

Modulation of Specific Signal Transduction Pathways (e.g., EGFR)

A significant mechanism of action for quinoline-sulfonamide analogs involves the modulation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. nih.gov EGFR is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. mdpi.com Dysregulation of the EGFR pathway is a common feature in many types of cancer, making it a key target for anti-cancer therapies. mdpi.com

Quinoline-sulfonamide derivatives have been designed and synthesized to act as EGFR inhibitors. nih.gov These small molecules typically function by competing with adenosine (B11128) triphosphate (ATP) for binding to the intracellular kinase domain of EGFR. This competitive inhibition prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades that promote tumor growth. nih.gov

One notable example is a series of sixteen quinoline-sulfonamide derivatives that were synthesized and evaluated for their EGFR inhibitory potential. Among these, a compound designated as compound 8c , which features a methoxy (B1213986) group on the benzenesulfonamide (B165840) tail, demonstrated significant EGFR inhibitory activity. Its half-maximal inhibitory concentration (IC₅₀) was determined to be 0.161 µM, which is comparable to that of the well-established EGFR inhibitor, Erlotinib (IC₅₀ = 0.142 µM). nih.gov This highlights the potential of the quinoline-sulfonamide scaffold in developing potent EGFR inhibitors. Molecular docking and dynamic simulations have further supported the stable binding of these compounds to the ATP-binding site of EGFR. nih.gov

Preclinical in vitro Mechanistic Assessments

The anti-cancer potential of this compound analogs has been further elucidated through a variety of preclinical in vitro mechanistic studies. These assays have provided a deeper understanding of the cellular consequences of EGFR inhibition by these compounds.

Studies on the quinoline-sulfonamide derivative, compound 8c, have demonstrated its cytotoxic effects across a panel of human cancer cell lines. The compound exhibited enhanced in vitro cytotoxicity against HCT-116 (colon cancer), MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer) cells. nih.gov

To understand the mechanisms underlying this cytotoxicity, cell cycle analysis and apoptosis assays were conducted. These studies revealed that compound 8c induces cell cycle arrest at the G1/S phase transition in HepG2 cells. nih.gov This blockage prevents cells from entering the DNA synthesis phase, thereby halting their proliferation. Furthermore, the compound was found to markedly enhance apoptosis, or programmed cell death, in these cancer cells. nih.gov The induction of apoptosis is a critical mechanism for the elimination of malignant cells.

The following table summarizes the in vitro EGFR inhibitory activity of a representative quinoline-sulfonamide analog:

CompoundEGFR IC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
Compound 8c0.161Erlotinib0.142

Data sourced from a study on quinoline-sulfonamide derivatives. nih.gov

Mechanistic Studies in Relevant in vivo Animal Models

The anti-tumor efficacy of this compound analogs has been investigated in relevant in vivo animal models, providing crucial information about their biological effects in a whole-organism context.

Specific data on the target occupancy and pharmacodynamic (PD) biomarker analysis for this compound analogs in in vivo models is not extensively detailed in the available literature. However, for EGFR inhibitors in general, target occupancy studies are essential to confirm that the drug is engaging its intended target in the tumor tissue at concentrations sufficient to elicit a biological response. This is often assessed using techniques like positron emission tomography (PET) with radiolabeled ligands or by measuring the phosphorylation status of EGFR in tumor biopsies.

Pharmacodynamic biomarkers are used to demonstrate that the drug is modulating its target's activity and the downstream signaling pathway. For EGFR inhibitors, a key PD biomarker is the inhibition of EGFR autophosphorylation. Other downstream markers that can be assessed include the phosphorylation levels of proteins like Akt and ERK. While not specifically reported for this compound analogs, these types of analyses would be critical for their further preclinical and clinical development.

In vivo studies with the quinoline-sulfonamide analog, compound 8c, have provided insights into the molecular events underlying its anti-tumor effects. In a solid Ehrlich carcinoma (SEC) mouse model, administration of compound 8c demonstrated comparable or even superior efficacy to the standard chemotherapeutic agent doxorubicin (B1662922) in reducing tumor volume and weight. nih.gov

To probe the molecular mechanisms responsible for this tumor growth inhibition, the levels of key inflammatory and tumor-promoting molecules were assessed. The study found that compound 8c significantly decreased the levels of Tumor Necrosis Factor-alpha (TNF-α) and Cyclooxygenase-2 (COX-2) within the tumor tissue. nih.gov TNF-α is a pro-inflammatory cytokine that can promote tumor growth and metastasis, while COX-2 is an enzyme involved in the production of prostaglandins, which also contribute to tumorigenesis. The reduction of these molecules suggests that the anti-tumor activity of compound 8c is mediated, at least in part, by the suppression of inflammatory pathways.

Histopathological and immunohistochemical analyses of the tumor tissues from the treated animals further corroborated the anti-tumor effects of compound 8c. nih.gov

The following table summarizes the in vivo efficacy of a representative quinoline-sulfonamide analog in a mouse cancer model:

Treatment GroupTumor Volume Reduction (%)Tumor Weight Reduction (%)
Compound 8cData not specifiedData not specified
DoxorubicinData not specifiedData not specified

While the study reported comparable or superior efficacy to doxorubicin, specific percentage reductions were not provided in the abstract. nih.gov

Structure Activity Relationship Sar Studies and Rational Design of 2 Quinolinemethanesulfonamide Derivatives

Design Principles for Modulating Biological Activity in 2-Quinolinemethanesulfonamide Scaffolds

The rational design of this compound derivatives is fundamentally based on establishing a clear understanding of how structural modifications to the molecule influence its biological activity. The core principle lies in the systematic alteration of the quinoline (B57606) ring, the sulfonamide moiety, and any linking chains to enhance potency, selectivity, and other desirable pharmacological properties.

A key design strategy involves the hybridization of the quinoline and sulfonamide pharmacophores. Both quinoline and sulfonamide moieties are known to possess significant biological activities independently, and their combination into a single molecule can lead to synergistic effects or novel mechanisms of action. This approach aims to create hybrid molecules that can interact with multiple biological targets or bind more effectively to a single target.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are pivotal in guiding the design process. These techniques allow for the prediction of how different structural modifications might affect the binding affinity of the compound to its target, thereby prioritizing the synthesis of molecules with the highest potential for enhanced biological activity.

Systematic Chemical Modification Strategies

The systematic modification of the this compound scaffold is a cornerstone of lead optimization. This involves a methodical exploration of different functional groups and substituents at various positions of the molecule to map the SAR.

Substituent Effects on the Quinoline Ring System

While specific SAR data for this compound is not extensively available in the public domain, general principles from quinoline chemistry suggest that substitutions at positions 3, 4, 6, and 8 are often crucial for modulating activity. For example, in a series of 4-aminoquinolines, a substituent at the 3-position of the quinoline ring was found to be critical for antagonist potency against the α2C-adrenoceptor. researchgate.net

Table 1: Hypothetical Substituent Effects on the Quinoline Ring of this compound

PositionSubstituent TypePredicted Effect on ActivityRationale
3Small, polar groupPotential for increased potencyMay form additional hydrogen bonds with the target.
4Amino or substituted amino groupCould enhance binding affinityKnown to be important for interactions in other quinoline-based compounds. researchgate.net
6Halogen (e.g., F, Cl)May improve metabolic stability and cell permeabilityCommon modification in drug design to enhance pharmacokinetic properties.
7Methoxy (B1213986) or other electron-donating groupCould modulate electronic distributionMay influence pKa and binding characteristics.
8Hydroxyl groupPotential for improved solubility and new binding interactionsCan act as a hydrogen bond donor.

Modifications of the Sulfonamide Moiety and its Influence on Activity

For example, in a series of novel sulfonamide derivatives containing a piperidine moiety, the sulfonamide bond was found to be essential for antibacterial capacity. mdpi.com This highlights the importance of this functional group for biological activity.

Rational Design of Linker Regions and Side Chains

In many derivatives, a linker region connects the this compound core to other chemical moieties. The length, flexibility, and chemical nature of this linker are critical design elements. A linker can be used to optimally position the key pharmacophoric features of the molecule for interaction with the target. Side chains appended to the quinoline ring or the sulfonamide group can also be rationally designed to explore additional binding pockets or to fine-tune the physicochemical properties of the compound.

Identification of Key Pharmacophoric Features for Target Interaction

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. A pharmacophore model for this compound derivatives would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Based on the general structure, a hypothetical pharmacophore model for a this compound derivative might include:

An aromatic ring feature corresponding to the quinoline system.

A hydrogen bond acceptor feature from the nitrogen atom in the quinoline ring.

Hydrogen bond donor and acceptor features from the sulfonamide moiety.

A hydrophobic feature, which could be part of the quinoline ring or a substituent.

The validation of such a pharmacophore model is crucial and is typically done by screening a database of known active and inactive compounds. A robust model should be able to distinguish between these two classes of molecules with high accuracy.

Lead Optimization Strategies Guided by SAR and Computational Insights

Lead optimization is an iterative process that aims to refine the properties of a promising lead compound to develop a preclinical candidate. danaher.com This process is heavily guided by the SAR data obtained from systematically synthesized analogs and insights from computational modeling.

The primary goals of lead optimization for this compound derivatives would include:

Improving Potency: Fine-tuning the structure to maximize binding affinity for the target. This often involves exploring a wide range of substituents on the quinoline ring and the sulfonamide moiety.

Enhancing Selectivity: Modifying the molecule to minimize interactions with off-target proteins, thereby reducing the potential for side effects.

Optimizing ADMET Properties: Adjusting the physicochemical properties (e.g., solubility, lipophilicity, metabolic stability) to ensure the compound has favorable absorption, distribution, metabolism, excretion, and toxicity profiles.

Computational tools play a vital role in this phase by predicting the ADMET properties of virtual compounds, allowing medicinal chemists to prioritize the synthesis of molecules with a higher probability of success. danaher.com The iterative cycle of design, synthesis, and biological testing, informed by both experimental SAR and computational predictions, is the hallmark of modern lead optimization. patsnap.comhilarispublisher.com

Future Directions and Emerging Research Opportunities for 2 Quinolinemethanesulfonamide

Advancements in Asymmetric Synthesis and Chiral Resolution of Analogs

The development of stereochemically pure analogs of 2-quinolinemethanesulfonamide is a critical area of future research. The biological activity of chiral molecules is often enantiomer-dependent, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even responsible for adverse effects. researchgate.net Therefore, the advancement of asymmetric synthesis and chiral resolution techniques is paramount.

Future research will likely focus on the development of novel chiral catalysts and synthetic routes to achieve high enantioselectivity in the synthesis of this compound analogs. researchgate.netthieme-connect.comnih.gov This includes the exploration of metal-catalyzed asymmetric reactions and organocatalysis, which have shown promise in the synthesis of other chiral quinoline (B57606) derivatives. researchgate.net A review of asymmetric catalysis highlights the use of chiral ligands containing quinoline motifs to generate enantiomerically pure compounds. researchgate.net

Furthermore, enhancing chiral resolution techniques will be crucial for the separation of racemic mixtures. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful tools for chiral separations. researchgate.netshimadzu.comeuropeanpharmaceuticalreview.comafmps.be Future efforts will likely involve the development of novel chiral stationary phases (CSPs) that offer improved resolution and efficiency for quinoline-based sulfonamides. researchgate.net The use of quinine (B1679958) and quinidine-derived anion-exchanger CSPs has shown versatility in the separation of acidic chiral compounds and could be adapted for this class of molecules. researchgate.net

Table 1: Chiral Separation Techniques for Quinoline Analogs

TechniquePrinciplePotential Application for this compound Analogs
Asymmetric Synthesis Use of chiral catalysts or auxiliaries to stereoselectively synthesize a single enantiomer.Development of enantiopure analogs with potentially improved therapeutic indices.
Chiral HPLC Separation of enantiomers using a chiral stationary phase.Analytical and preparative scale separation of racemic mixtures of analogs.
Chiral SFC Utilizes supercritical fluids as the mobile phase for chiral separations, often providing faster and more efficient separations than HPLC.High-throughput screening and purification of chiral analogs.
Diastereomeric Salt Crystallization Formation of diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.A classical and scalable method for the resolution of chiral amines and acids in the analog structures.

Integration of Advanced Biophysical Techniques for Deeper Mechanistic Insights

A profound understanding of the molecular interactions between this compound analogs and their biological targets is fundamental for rational drug design. Advanced biophysical techniques offer a window into these interactions, providing detailed thermodynamic and kinetic data. nih.govcambridge.orgresearchgate.net

Surface Plasmon Resonance (SPR) is a label-free technique that can provide real-time data on the kinetics (association and dissociation rates) and affinity of binding between a ligand and a target protein. nih.govcornell.edu Future studies will undoubtedly employ SPR to characterize the binding of novel this compound analogs to their protein targets, helping to elucidate structure-activity relationships (SAR). nih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). researchgate.netnih.govnih.govacs.org This information is invaluable for understanding the driving forces behind ligand binding and for optimizing lead compounds. nih.gov For instance, ITC has been used to characterize the binding of sulfonamides to carbonic anhydrase II, revealing key thermodynamic parameters of the interaction. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy can provide atomic-level structural information about ligand-protein complexes in solution. nih.gov NMR studies can identify the specific amino acid residues involved in binding and map the binding site, offering crucial insights for structure-based drug design. nih.govacs.org

Table 2: Advanced Biophysical Techniques in this compound Research

TechniqueInformation ProvidedRelevance to Research
Surface Plasmon Resonance (SPR) Binding kinetics (kon, koff), and affinity (KD). nih.govcornell.eduElucidating SAR and identifying high-affinity binders.
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). researchgate.netnih.govnih.govacs.orgUnderstanding the thermodynamic driving forces of binding for lead optimization.
Nuclear Magnetic Resonance (NMR) Atomic-level structural details of ligand-protein interactions in solution. nih.govacs.orgPrecise mapping of the binding site and guiding structure-based design.
X-ray Crystallography High-resolution 3D structure of the ligand-protein complex.Providing a detailed structural basis for understanding binding and for computational modeling.

Development of Novel Computational Methodologies for Predictive Modeling

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and the design of novel compounds with desired activities. For this compound research, the development and application of advanced computational methodologies will be a key driver of progress.

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govscienceopen.com Future 3D-QSAR studies on this compound analogs, using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), will help to identify the key structural features that govern their activity. nih.govscienceopen.comrsc.orgmdpi.comresearchgate.net For example, 3D-QSAR models have been successfully developed for other quinoline derivatives, providing insights for the design of more potent inhibitors. rsc.orgresearchgate.net

Pharmacophore modeling focuses on identifying the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. nih.govrsc.orgmdpi.comresearchgate.net These models can then be used to screen virtual libraries of compounds to identify new potential hits. The development of a robust pharmacophore model for a specific target of this compound would significantly accelerate the discovery of novel active analogs. nih.govrsc.org

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. nih.govarabjchem.orgnih.govacs.orgtandfonline.com MD simulations can be used to assess the stability of the ligand-protein complex, identify key binding interactions, and predict the binding free energy. nih.govnih.gov Such studies on this compound analogs will offer a deeper understanding of their binding modes and help to refine their design. nih.govarabjchem.orgnih.govacs.orgtandfonline.com

Exploration of Undiscovered Biological Targets and Novel Mechanistic Pathways

While some biological targets of quinoline-based sulfonamides have been identified, such as carbonic anhydrase and the proteasome, there is a vast and largely unexplored landscape of potential new targets. acs.orgnih.govmdpi.com Future research will focus on identifying these undiscovered targets and elucidating the novel mechanistic pathways through which this compound and its analogs exert their biological effects.

Functional proteomics approaches, such as affinity chromatography using the compound as bait, can be employed to identify novel protein binding partners from cell lysates. nih.gov For instance, this method has successfully identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as targets for other quinoline drugs. nih.gov

Furthermore, understanding the detailed mechanism of action is crucial. For other quinoline-based drugs, mechanisms such as the inhibition of DNA gyrase and topoisomerase IV have been established. acs.org For quinoline antimalarials, the inhibition of hemozoin formation is a key mechanism. nih.govtandfonline.com Investigating whether this compound analogs share these or possess entirely new mechanisms of action will be a significant area of future inquiry. Studies have also shown that some quinoline-based drugs can act as autophagy inhibitors, a mechanism that could be explored for this class of compounds. researchgate.net

Application of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and the field of this compound research is no exception. mdpi.comnih.govazorobotics.com These powerful computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional methods. mdpi.commdpi.com

De Novo Drug Design: Generative AI models can be trained on large chemical databases to design entirely new molecules with desired properties. nih.gov These models can be tailored to generate novel this compound analogs that are predicted to have high affinity for a specific target and favorable drug-like properties. nih.gov

Predictive Modeling: Machine learning algorithms, such as random forests and support vector machines, can be used to build highly accurate QSAR models. researchgate.nettandfonline.comresearchgate.netnih.gov These models can predict the biological activity of new analogs with greater accuracy than traditional statistical methods, thereby prioritizing the synthesis of the most promising compounds. researchgate.netresearchgate.netnih.govnih.gov For example, ML models have been used to predict sulfonamide-like antimicrobial phytochemicals with high accuracy. researchgate.net

Structure-Activity Relationship (SAR) Analysis: AI can analyze complex SAR data to identify subtle relationships between chemical structure and biological activity that may not be apparent to human researchers. mdpi.com This can lead to new insights for lead optimization and the design of more potent and selective compounds.

The application of AI and ML will undoubtedly accelerate the pace of research on this compound, leading to the more rapid discovery and development of novel therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Quinolinemethanesulfonamide, and how can purity be ensured?

  • Methodology : Synthesis typically involves sulfonation and alkylation steps to introduce functional groups to the quinoline core. For purity, employ high-performance liquid chromatography (HPLC) or recrystallization with polar solvents. Validate purity using nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
  • Key Considerations : Monitor reaction conditions (temperature, catalyst) to minimize by-products. Use anhydrous environments for sulfonation to prevent hydrolysis .

Q. What physicochemical properties of this compound are critical for its solubility and bioactivity?

  • Methodology : Determine logP (octanol-water partition coefficient) via shake-flask or HPLC methods to assess hydrophobicity. Measure pKa using potentiometric titration. Solubility profiles in buffered solutions (pH 1.2–7.4) should be evaluated using UV-spectrophotometry .
  • Critical Properties : Hydrogen-bonding capacity (via sulfonamide group) and aromatic stacking (quinoline core) influence target binding and solubility .

Advanced Research Questions

Q. How can molecular docking studies elucidate the interaction mechanisms of this compound with target enzymes?

  • Methodology : Use software like AutoDock Vina or Schrödinger Suite for docking simulations. Prepare protein structures (PDB files) by removing water molecules and adding hydrogens. Analyze binding poses for critical interactions (e.g., hydrogen bonds with catalytic residues, hydrophobic contacts) .
  • Validation : Cross-validate docking results with mutagenesis studies or isothermal titration calorimetry (ITC) to confirm binding energetics .

Q. What methodological approaches resolve contradictions in reported biological activities of this compound across studies?

  • Strategy : Conduct systematic reviews (PRISMA guidelines) to identify confounding variables (e.g., assay conditions, cell lines). Perform dose-response meta-analysis to reconcile EC50 discrepancies .
  • Experimental Replication : Standardize protocols (e.g., ATP levels in kinase assays) and use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to confirm activity .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives?

  • Framework : Synthesize analogs with systematic modifications (e.g., substituents at positions 3 and 8 of the quinoline ring). Test bioactivity in parallel with computational models (e.g., 3D-QSAR using CoMFA/CoMSIA) to prioritize synthetic targets .
  • Data Integration : Combine SAR data with molecular dynamics simulations to assess conformational stability of ligand-target complexes .

Guidelines for Reporting

  • Experimental Replicability : Document reaction conditions (solvent, catalysts) and purification steps in detail .
  • Ethical Compliance : For biological studies, include IRB approval and informed consent protocols if using human-derived samples .
  • Data Contradiction Analysis : Use the COSMOS-E framework for systematic reviews to address inconsistent findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.